N-(butan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
Overview
Description
N-(butan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide: is a synthetic organic compound that belongs to the class of isoxazolecarboxamides This compound is characterized by the presence of a sec-butyl group, a methoxyphenyl group, and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(butan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a reaction between a nitrile oxide and an alkene.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a reaction using 4-methoxybenzoyl chloride and an appropriate catalyst.
Attachment of the sec-Butyl Group: The sec-butyl group can be attached via a reaction using sec-butylamine and an appropriate leaving group.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can occur at the isoxazole ring, resulting in the formation of dihydroisoxazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sec-butyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Dihydroisoxazole derivatives.
Substitution: Various substituted isoxazolecarboxamides.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of N-(butan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes and receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(sec-butyl)-3-(4-hydroxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide
- N-(sec-butyl)-3-(4-chlorophenyl)-4,5-dihydro-5-isoxazolecarboxamide
- N-(sec-butyl)-3-(4-nitrophenyl)-4,5-dihydro-5-isoxazolecarboxamide
Uniqueness
N-(butan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, binding affinity, and overall biological activity compared to its analogs .
Properties
IUPAC Name |
N-butan-2-yl-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-4-10(2)16-15(18)14-9-13(17-20-14)11-5-7-12(19-3)8-6-11/h5-8,10,14H,4,9H2,1-3H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNIZWWEBBJVKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1CC(=NO1)C2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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